3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine
Description
This compound features a 3-chloro-5-(trifluoromethyl)pyridine core, a (2,4-dichlorophenyl)sulfonyloxyimino group, and a 3-pyridinylmethyl substituent. Its structural complexity (molecular formula: C₁₉H₁₀Cl₃F₃N₃O₃S) results in a high topological polar surface area (77.6 Ų), influencing solubility and bioavailability .
Properties
IUPAC Name |
[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 2,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N3O3S/c19-12-3-4-15(13(20)7-12)31(28,29)30-27-16(10-2-1-5-25-8-10)17-14(21)6-11(9-26-17)18(22,23)24/h1-9H/b27-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRZTGHZMQDLW-YUMHPJSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in biological applications. Its structure features multiple functional groups, which contribute to its biological activity. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and associated case studies.
- Molecular Formula : C₁₈H₉Cl₃F₃N₃O₃S
- Molecular Weight : 510.70 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
- Cell Cycle Regulation : Research indicates that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The presence of the trifluoromethyl group and the sulfonamide moiety may enhance the compound's ability to trigger programmed cell death in malignant cells.
Anticancer Activity
A study published in MDPI highlighted the anticancer properties of structurally similar pyridine derivatives. These compounds exhibited significant growth-inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies . The study suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity.
Antimicrobial Properties
Research has shown that compounds with similar structural characteristics possess antimicrobial activity against a range of pathogens. For instance, a derivative demonstrated efficacy against Plasmodium falciparum, indicating potential for antimalarial applications .
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 3-Chloro-2-(3-Chloro-4-((4-((Trifluoromethyl)Sulfonyl)Benzyl)Oxy)Phenyl)-5-(Trifluoromethyl)Pyridine (6c)
- Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridine core but substitutes the sulfonyloxyimino group with a trifluoromethylsulfonyl benzyloxy moiety.
- Physical Properties : Melting point = 119.3–120.3°C; Yield = 50.1% .
b. 3-Chloro-2-(4-((4-(Trifluoromethoxy)Benzyl)Oxy)-3-(Trifluoromethyl)Phenyl)-5-(Trifluoromethyl)Pyridine (7f)
- Structure: Contains a trifluoromethoxybenzyloxy substituent instead of the sulfonyloxyimino group.
- Physical Properties : Melting point = 73.3–75.1°C; Yield = 40.8% .
- Key Difference : The trifluoromethoxy group increases electron-withdrawing effects but lacks the sulfonyl group’s hydrogen-bonding capacity.
c. 3-Chloro-5-(Trifluoromethyl)-2-PyridinylMethanone N-Phenylhydrazone
- Structure: Replaces the sulfonyloxyimino group with a hydrazone linkage.
Functional Group Variations
a. Sulfonyl vs. Sulfanyl Derivatives
- Example: 5-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Chlorophenyl)Methyl]Sulfanyl}Pyrimidine Structure: Sulfanyl (S–) group replaces sulfonyloxyimino. Impact: Sulfanyl groups are less polar, reducing water solubility but enhancing membrane permeability .
b. Pyrazole-Containing Analogues
- Example: 3-Chloro-2-(4-(((5-(Difluoromethoxy)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl)Methyl)Sulfonyl)Phenyl)-5-(Trifluoromethyl)Pyridine (7a) Structure: Incorporates a pyrazole-sulfonyl moiety. Physical Properties: Melting point = 95.5–98.0°C; Yield = 34.4% .
Physicochemical Properties
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